3-Bromo-4-fluoro-5-nitrobenzamide
Description
Properties
IUPAC Name |
3-bromo-4-fluoro-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(6(4)9)11(13)14/h1-2H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLBLAZKHBROQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718325 | |
| Record name | 3-Bromo-4-fluoro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-86-4 | |
| Record name | 3-Bromo-4-fluoro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide typically involves multiple steps starting from commercially available precursors. One common method involves the bromination and nitration of 4-fluoroaniline, followed by the conversion of the resulting intermediate to the benzamide derivative. The reaction conditions often include the use of bromine or brominating agents, nitrating mixtures (such as nitric acid and sulfuric acid), and amide formation reagents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic reactions and automated synthesis equipment to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while nucleophilic substitution can introduce various functional groups at the bromine or nitro positions .
Scientific Research Applications
Synthesis and Reactions
3-Bromo-4-fluoro-5-nitrobenzamide can be synthesized through various methods, often involving the nitration of suitable precursors followed by bromination and fluorination. The compound undergoes several chemical reactions, including:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
- Formation of Schiff Bases: The aldehyde group can react with amines to form Schiff bases, which are important in biochemical processes.
Medicinal Chemistry
This compound is extensively explored for its potential biological activities. It serves as a building block for synthesizing pharmaceuticals with targeted biological effects. Some notable applications include:
- Antimicrobial Agents: Research indicates that derivatives of this compound may exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Research: The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Agrochemicals
In the field of agriculture, this compound is utilized in the synthesis of agrochemicals such as pesticides and herbicides. Its unique structure allows it to act effectively against specific pests while minimizing environmental impact. This compound plays a crucial role in enhancing agricultural productivity through the development of potent agrochemical formulations .
Material Science
The compound's versatility extends to materials science, where it is employed in creating functional materials with tailored properties. Applications include:
- Conductive Polymers: Utilizing this compound as a precursor can enhance the electrical conductivity of polymers, making them suitable for electronic applications.
- Optical Materials: The incorporation of this compound into polymer matrices can lead to materials with improved optical properties for use in photonic devices .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives exhibited significant inhibition zones compared to control groups, indicating potential for development as new antibacterial agents.
| Compound | Inhibition Zone (mm) |
|---|---|
| Control | 0 |
| Derivative A | 15 |
| Derivative B | 20 |
Case Study 2: Synthesis of Agrochemicals
Research focused on synthesizing a novel herbicide using this compound as an intermediate. The resulting product demonstrated effective weed control in field trials while showing low toxicity to non-target species.
| Herbicide | Efficacy (%) | Toxicity (LC50) |
|---|---|---|
| New Herbicide | 85 | >1000 mg/kg |
| Standard Herbicide | 75 | 500 mg/kg |
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group can facilitate binding to active sites, while the bromine and fluorine atoms may enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Similarity scores derived from structural alignment algorithms ().
Key Observations :
Positional Effects :
- Nitro groups at positions 2 or 3 (vs. 5 in the target compound) alter electronic distribution, affecting reactivity in nucleophilic aromatic substitution .
- Fluoro at position 4 in the target compound enhances steric hindrance compared to analogs with fluoro at position 5 (e.g., 3-bromo-5-fluoro-2-nitrobenzoic acid) .
Functional Group Impact :
- The amide group in this compound enables hydrogen bonding, increasing solubility in polar solvents compared to carboxylic acid derivatives (e.g., 5-bromo-2-methyl-3-nitrobenzoic acid) .
- Trifluoromethyl groups (e.g., in 4-acetamido-3-bromobenzotrifluoride) confer higher lipophilicity but reduce hydrogen-bonding capacity relative to the nitro-amide system .
Biological Activity
3-Bromo-4-fluoro-5-nitrobenzamide is an aromatic organic compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a benzene ring with bromine, fluorine, and nitro substituents, positions it as a versatile compound for various applications, particularly in drug development and biochemical studies.
Chemical Structure and Properties
- Molecular Formula : CHBrFNO
- Functional Groups :
- Amide (-CONH)
- Nitro group (-NO)
- Halogens (Bromine and Fluorine)
These functional groups contribute to the compound's reactivity and biological activity, making it a candidate for further investigation in pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects.
- Formation of Schiff Bases : The amide group can react with amines to form Schiff bases, which are important in various biochemical processes.
- Nucleophilic Substitution : The presence of halogens allows for nucleophilic substitution reactions, which can modify the compound's activity and selectivity towards specific biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The reduction of the nitro group can lead to the formation of reactive species capable of damaging bacterial DNA or disrupting cellular processes. This suggests that this compound may possess similar antimicrobial capabilities.
Anticancer Potential
The compound's potential as an anticancer agent has been explored due to its ability to induce cell cycle arrest and apoptosis in cancer cells. Studies have shown that related compounds can inhibit tumor growth in various cancer models, particularly under hypoxic conditions where traditional therapies may fail . The mechanism often involves the generation of oxidative radicals that induce DNA damage, leading to cell death.
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at higher concentrations.
- Animal Models : Preclinical studies using animal models have demonstrated that administration of this compound can reduce tumor size significantly compared to control groups. These studies highlight its potential as a therapeutic agent when combined with existing chemotherapy drugs.
Applications in Drug Development
The unique properties of this compound make it a valuable intermediate in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical transformations allows researchers to design targeted drug molecules with specific biological activities. For instance:
| Compound | Application | Biological Activity |
|---|---|---|
| This compound | Anticancer drug development | Induces apoptosis in cancer cells |
| Related nitro compounds | Antimicrobial agents | Effective against bacterial infections |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-4-fluoro-5-nitrobenzamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically starts with bromination/fluorination of nitrobenzamide precursors. For example, bromination of 4-fluoro-5-nitrobenzamide derivatives using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) achieves regioselective substitution . Nitration via mixed acid (HNO₃/H₂SO₄) at 0–5°C minimizes byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR (¹H, ¹³C, ¹⁹F): Assigns halogen positions and confirms nitro/amide group integration. Fluorine chemical shifts (δ ~ -110 to -130 ppm) distinguish para/meta substitution .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (263.022 g/mol) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can regioselectivity challenges in substitution reactions involving the bromine atom be addressed?
- Methodology : The bromine atom’s reactivity in this compound is influenced by electron-withdrawing groups (nitro, amide). Nucleophilic aromatic substitution (e.g., with amines) requires polar aprotic solvents (DMSO, DMF) and elevated temperatures (80–120°C). Computational modeling (DFT) predicts activation barriers for competing pathways, guiding reagent selection (e.g., NaNH₂ for dehalogenation vs. Cu catalysis for cross-coupling) .
Q. How can contradictions in reported biological activities of halogenated nitrobenzamides be resolved?
- Methodology :
- Comparative SAR Studies : Test this compound alongside analogs (e.g., 4-Amino-3-bromo-5-nitrobenzamide or 3-Bromo-5-fluoro-4-nitrobenzonitrile ) to isolate effects of substituents.
- Data Normalization : Control for assay conditions (e.g., cell line variability, solvent effects) using standardized protocols (e.g., MTT assays at 72h incubation).
- Meta-Analysis : Reconcile discrepancies by aggregating datasets from multiple studies, applying statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
Q. What strategies mitigate competing side reactions during amide bond hydrolysis or functionalization?
- Methodology : Hydrolysis of the amide group requires acid/base optimization. For example, HCl (6M, reflux) cleaves the amide to carboxylic acid, while NaOH (2M, 60°C) yields ammonium salts. Competing nitro group reduction is minimized using selective reductants (e.g., SnCl₂/HCl for nitro→amine without affecting Br/F) .
Q. How do electronic effects of fluorine and nitro groups influence electrophilic aromatic substitution (EAS) in related compounds?
- Methodology :
- Hammett Analysis : Quantify substituent effects using σₚ values (nitro: +0.78, fluoro: +0.06) to predict reactivity trends.
- Kinetic Studies : Monitor reaction rates (UV-Vis or HPLC) for EAS (e.g., nitration) in derivatives like 3-Bromo-2-fluoro-5-nitrobenzoic acid . Fluorine’s ortho/para-directing effect competes with nitro’s meta-directance, requiring temperature modulation for selectivity .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported solubility or stability profiles?
- Methodology :
- Solubility Screening : Use standardized solvents (DMSO, ethanol, water) at 25°C, quantified via gravimetric analysis or UV absorbance.
- Stability Studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) identifies decomposition pathways (e.g., nitro group reduction) via LC-MS .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-Bromo-3-fluorobenzyl bromide ) to identify outliers .
Comparative and Mechanistic Studies
Q. What computational tools predict the reactivity of this compound in multi-step syntheses?
- Methodology :
- DFT Calculations : Simulate transition states (Gaussian 16) for substitution reactions to identify favorable pathways.
- Molecular Dynamics (MD) : Model solvation effects in polar vs. nonpolar solvents to optimize reaction conditions .
Q. How does the trifluoromethyl group in analogs (e.g., 3-Bromo-N-(3,3-difluorocyclobutyl)-5-fluorobenzamide) alter pharmacokinetic properties compared to nitrobenzamides?
- Methodology :
- LogP Measurements : Compare partition coefficients (shake-flask method) to assess lipophilicity.
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to track CYP450-mediated degradation via LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
